1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(benzylthio)ethanone
Description
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Properties
IUPAC Name |
2-benzylsulfanyl-1-[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c1-19-9-11-21(12-10-19)29-25(27-13-5-6-14-27)22-15-28(16-23(22)26-29)24(30)18-31-17-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDBFRCSCANDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)CSCC4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(benzylthio)ethanone is a novel pyrrole derivative with potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole moiety linked to a benzylthio group. The pyrrolo[3,4-c]pyrazole framework is particularly significant due to its role in various biological activities. The presence of substituents such as the p-tolyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to the one have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell growth and division. Research indicates that such compounds can effectively inhibit cancer cell lines such as NCI-ADR-RES and Messa/Dx5MDR at nanomolar concentrations .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 1 | NCI-ADR-RES | 25 | Tubulin polymerization inhibition |
| 2 | Messa/Dx5MDR | 30 | Colchicine binding site interaction |
| 3 | D283 (medulloblastoma) | 15 | Hedgehog signaling pathway inhibition |
Antimicrobial Activity
The pyrazole moiety within the compound has been associated with various antimicrobial properties. Compounds bearing similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the benzylthio group may enhance the compound's ability to penetrate microbial membranes .
Anti-inflammatory Effects
Pyrrole derivatives have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
A notable study evaluated the synthesis and biological evaluation of related pyrrole derivatives. The findings indicated that modifications in the structure significantly influenced biological activity, particularly in anticancer and anti-inflammatory assays .
Case Study: Synthesis and Evaluation
- Objective : To synthesize new pyrrole derivatives and assess their biological activities.
- Methodology : Compounds were synthesized via microwave-assisted reactions and evaluated using various cancer cell lines.
- Results : Several derivatives exhibited potent anticancer activity with IC50 values in the low nanomolar range.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Its heterocyclic nature allows it to interact with various biological targets, making it a candidate for:
- Anticancer Agents : Similar compounds have demonstrated efficacy in inhibiting cancer cell growth by targeting tubulin polymerization pathways. For instance, derivatives with similar structures have shown strong inhibition against cancer cell lines such as NCI-ADR-RES and Messa/Dx5MDR .
Antimicrobial Activity
Research indicates that compounds containing pyrrole and pyrazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of these compounds can effectively combat Gram-positive bacteria and may serve as templates for developing new antibiotics .
Anti-inflammatory Properties
Compounds with similar heterocyclic frameworks have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them valuable in treating conditions such as arthritis and other inflammatory diseases .
Neuropharmacology
The unique structure of this compound may also allow it to interact with neurotransmitter systems, suggesting potential applications in neuropharmacology. Research into related compounds has indicated possible effects on serotonin and dopamine receptors, which are critical in treating mood disorders .
Case Study 1: Anticancer Activity
A study synthesized various derivatives of pyrrole-based compounds and tested their activity against multiple cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly enhanced anticancer activity by inhibiting tubulin polymerization .
Case Study 2: Antimicrobial Efficacy
In another study, a series of thiazole and pyrrole derivatives were synthesized and evaluated for their antimicrobial properties against Gram-positive strains. The results showed that modifications to the thioether group improved antibacterial activity, indicating that similar modifications could be applied to the compound for enhanced efficacy .
Chemical Reactions Analysis
Structural and Spectral Analysis
Key structural features and analytical data inferred from related compounds:
Reaction Conditions and Optimization
Synthesis steps may involve:
-
Cyclization Reactions :
-
Cross-Coupling Reactions :
-
Functional Group Transformations :
Biological and Functional Insights
While direct biological data for the target compound is unavailable, analogs provide clues:
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Antimicrobial Activity : Thiazole and pyrazole derivatives often exhibit antimicrobial properties due to heterocyclic ring interactions with enzymes .
-
SAR Trends : Substituents like methoxyphenyl or methyl groups enhance activity via electronic and steric effects .
Challenges and Considerations
-
Regioselectivity : Fused ring formation requires precise control of cyclization steps to avoid undesired isomers .
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Stability : Thiols and ketones may require protection during multi-step synthesis .
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Scalability : Optimization of catalyst load (e.g., Pd content in Suzuki reactions) is critical for cost-effective production .
Preparation Methods
Copper-Catalyzed Oxidative Coupling of Hydrazones and Maleimides
The pyrrolo[3,4-c]pyrazole skeleton is efficiently constructed via a CuCl-catalyzed radical cascade reaction between aldehyde hydrazones and maleimides. Key steps include:
- Hydrazone activation : Single-electron oxidation by Cu(I) generates a radical intermediate, initiating cyclization.
- Maleimide coupling : Radical addition to maleimide’s electron-deficient double bond forms the fused pyrazole ring.
| Parameter | Value |
|---|---|
| Catalyst | CuCl (10 mol%) |
| Oxidant | Air (O₂) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 74–88% |
Control experiments confirm the radical mechanism, with ESR studies detecting nitroxide radicals during hydrazone oxidation.
Functionalization of the Core with p-Tolyl and 1H-Pyrrol-1-yl Groups
Nucleophilic Aromatic Substitution for 1H-Pyrrol-1-yl Attachment
The 1H-pyrrol-1-yl group is introduced at the 3-position via SNAr reaction using pyrrolidine and K₂CO₃ in DMSO.
Conditions :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMSO |
| Temperature | 120°C |
| Yield | 78% |
Installation of the 2-(Benzylthio)ethanone Side Chain
Thiolation of Ethanone Precursors
The benzylthio group is appended via nucleophilic substitution between 2-chloroethanone and benzyl mercaptan.
Optimized Protocol :
- Substrate : 2-Chloroethanone (1 equiv)
- Nucleophile : Benzyl mercaptan (1.1 equiv)
- Base : NaOH (2 equiv)
- Solvent : Ethanol
- Yield : 92%
Mechanistic Insight : The reaction proceeds via a thiolate intermediate attacking the electrophilic carbon, with NaOH facilitating deprotonation.
Final Assembly and Purification
Coupling of Functionalized Fragments
The fully substituted pyrrolo[3,4-c]pyrazole is conjugated with 2-(benzylthio)ethanone using EDC/HOBt coupling in THF.
Reaction Details :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.5 equiv) |
| Additive | HOBt (1 equiv) |
| Solvent | THF |
| Yield | 85% |
Purification and Characterization
- Column Chromatography : Silica gel (hexane/EtOAc 3:1) affords the pure product.
- Spectroscopic Data :
Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization Across Key Steps
Mechanistic Elucidation and Side Reactions
Radical Cascade in Core Formation
The CuCl/O₂ system oxidizes hydrazones to nitrogen-centered radicals, which undergo cycloaddition with maleimides. Competing pathways include overoxidation to nitriles, mitigated by controlled O₂ flow.
Competing Substitutions in Benzylthio Installation
Base strength critically influences thiolate formation; weaker bases (e.g., K₂CO₃) reduce elimination byproducts compared to NaOH.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the pyrrolo[3,4-c]pyrazole core. Key steps include:
- Core Assembly : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups (e.g., p-tolyl) .
- Functionalization : Benzylthio introduction via nucleophilic substitution under inert atmospheres .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) achieves >95% purity .
Q. Optimization Strategies :
- Solvent Systems : Use degassed DMF/water mixtures to minimize side reactions .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency .
- Temperature Control : Maintain –20°C to –15°C during diazomethane reactions to prevent decomposition .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Core formation | Pd(PPh₃)₄, DMF/H₂O, 80°C | 75% | >95% | |
| Benzylthio addition | K₂CO₃, DMF, 60°C, 12 hrs | 68% | 92% | |
| Purification | Column chromatography (EtOAc/hexane, 1:4) | - | 98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : 1H/13C NMR :
Q. Mass Spectrometry :
Q. Table 2: Key Spectral Markers
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.5 (m, aromatic) | Benzylthio, p-tolyl | |
| ¹³C NMR | ~200 ppm (C=O) | Ketone | |
| IR | 1680 cm⁻¹ | Ketone |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities between similar pyrrolo[3,4-c]pyrazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or off-target effects. Strategies include:
- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves under standardized conditions (e.g., 72-hour viability assays) .
- Structural Comparisons : Compare bioactivity with analogs (e.g., nitro vs. amino substituents) to identify critical functional groups .
Q. Case Study :
-
A nitro-substituted analog (CAS 1363405-96-2) showed 10-fold higher cytotoxicity than its amino derivative in HepG2 cells, highlighting the nitro group’s role .
Q. What strategies enhance the stability of the benzylthio moiety without compromising bioactivity?
- Methodological Answer : Chemical Modifications :
- Thioether Oxidation : Replace benzylthio (-S-CH₂C₆H₅) with sulfone (-SO₂-CH₂C₆H₅) to improve oxidative stability .
- Steric Shielding : Introduce ortho-substituents on the benzyl ring to hinder nucleophilic attack .
Q. Analytical Validation :
Q. Table 3: Stability Comparison
| Modification | Half-life (pH 7.4, 37°C) | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Benzylthio (original) | 48 hrs | 120 ± 15 | |
| Sulfone derivative | >120 hrs | 135 ± 20 |
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodological Answer : Docking Studies :
Q. MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
